12-Pentacosene
Description
Properties
Molecular Formula |
C25H50 |
|---|---|
Molecular Weight |
350.7 g/mol |
IUPAC Name |
pentacos-12-ene |
InChI |
InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h23,25H,3-22,24H2,1-2H3 |
InChI Key |
BVGNABNQQZPWPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC=CCCCCCCCCCCC |
Origin of Product |
United States |
Natural Occurrence and Ecological Distribution of 12 Pentacosene
Findings in Orchidaceae Species
The Orchidaceae family is renowned for its diverse floral scents, which are critical for attracting specific pollinators. mdpi.comnih.gov Research has identified 12-pentacosene in the floral extracts of certain orchid species. For instance, this compound was detected as a unique compound in the essential oil of Orchis patens. mdpi.com It has also been reported in Dendrobium moschatum. neist.res.in The presence of long-chain unsaturated hydrocarbons like this compound in orchids may play a crucial role in the interaction with their insect pollinators. researchgate.net
Presence in Medicinal and Aromatic Plants
Several plants known for their medicinal and aromatic properties have been found to contain this compound. Gas chromatography-mass spectrometry (GC-MS) analyses have identified this compound in the essential oils and extracts of a variety of species.
(Z)-12-Pentacosene has been identified in the essential oil of Carduus candicans ssp. globifer, where it constituted 3.5% of the oil. researchgate.net It has also been found in the ethanolic inflorescence extract of Musa paradisiaca (plantain) and the inflorescence of Musa balbisiana. phcogrev.comwisdomlib.org Additionally, it has been detected in the methanolic extract of Malva sylvestris (Common Mallow) at a concentration of 2.0%. brieflands.com The compound is also listed as a phytochemical in Averrhoa bilimbi. neist.res.in Other plants where pentacosene isomers have been reported include Caralluma europaea (1-Pentacosene, 2.1% in stems), and the shells of Passiflora ligularis (Z-12-Pentacosene, 0.24%). cabidigitallibrary.orgcore.ac.uk
Data Tables
Table 1: Presence of this compound in Insect Species
| Order | Family | Species | Isomer/Compound | Finding | Reference(s) |
| Coleoptera | Coccinellidae | Menochilus sexmaculatus | (Z)-12-Pentacosene | Major component of cuticular hydrocarbons, acts as an oviposition-deterring pheromone. | cambridge.orgcolab.ws |
| Hymenoptera | Formicidae | Pachycondyla analis | (Z)-12-Pentacosene | Most abundant volatile in major (35.53%) and minor (38.64%) workers. | up.ac.za |
| Hymenoptera | Apidae | Orchid bees (Euglossini) | (Z)-9-Pentacosene | Significant compound for taxonomic discrimination between genera. | plos.org |
| Diptera | Drosophilidae | Drosophila virilis | (Z)-12-Pentacosene | Present in cuticular hydrocarbon profile, production decreases with higher rearing temperature. | nih.gov |
| Diptera | Muscidae | Haematobia exigua | 9-Pentacosene (B1232665) | Major alkene component in freshly emerged flies. | dpi.qld.gov.au |
Table 2: Presence of this compound in Plant Species
| Family | Species | Isomer/Compound | Part of Plant | Percentage/Finding | Reference(s) |
| Orchidaceae | Orchis patens | This compound | Inflorescence (Essential Oil) | Detected as a unique compound. | mdpi.com |
| Orchidaceae | Dendrobium moschatum | This compound | - | Reported as a phytochemical constituent. | neist.res.in |
| Asteraceae | Carduus candicans ssp. globifer | (Z)-12-Pentacosene | Flower Heads (Essential Oil) | 3.5% | researchgate.net |
| Musaceae | Musa balbisiana | Z-12-Pentacosene | Inflorescence | Identified by GC-MS analysis. | phcogrev.com |
| Musaceae | Musa paradisiaca | Z-12-Pentacosene | Inflorescence (Ethanolic Extract) | Identified as a bioactive phytochemical. | wisdomlib.org |
| Malvaceae | Malva sylvestris | Z-12-Pentacosene | Methanolic Extract | 2.0% | brieflands.com |
| Oxalidaceae | Averrhoa bilimbi | Z-12-Pentacosene | - | Listed as a phytochemical. | neist.res.in |
| Apocynaceae | Caralluma europaea | 1-Pentacosene | Stems (Volatile Fraction) | 2.1% | core.ac.uk |
| Passifloraceae | Passiflora ligularis | Z-12-Pentacosene | Shells (Essential Oil) | 0.24% | cabidigitallibrary.org |
Distribution Across Biological Compartments
This compound, a long-chain unsaturated hydrocarbon, is found across various biological kingdoms, primarily serving as a semiochemical in insects and as a component of cuticular waxes in plants. Its distribution is specific to certain tissues and developmental stages, reflecting its diverse ecological roles.
In Plants:
(Z)-12-Pentacosene has been identified in various parts of several plant species. In the inflorescence of Musa balbisiana, it was found to be the most abundant compound, constituting 8.23% of the ethanolic extract. Similarly, analysis of the ethanolic extract from the inflorescence of Musa paradisiaca (plantain) also identified (Z)-12-Pentacosene. The flowers of Musa nana (dwarf banana) have also been shown to contain this compound.
Other plants where this compound has been detected include the orchid Dendrobium moschatum and the fruit tree Averrhoa bilimbi. In a study of Hibiscus syriacus, (Z)-12-pentacosene was identified as one of the principal constituents in the flower's hydromethanolic extract, accounting for 2.5% of the compounds. Furthermore, it has been found in the flowers of Ceiba chodatii. The orchid Cleisostoma scolopendrifolium produces (z)-12-pentacosene in its flower extract, where it is believed to play a role in attracting pollinators by mimicking insect sex pheromones.
Table 1: Distribution of this compound in Plant Species
| Plant Species | Biological Compartment | Isomer | Relative Abundance (%) |
|---|---|---|---|
| Musa balbisiana | Inflorescence (Ethanolic Extract) | (Z)-12-Pentacosene | 8.23 |
| Musa paradisiaca | Inflorescence (Ethanolic Extract) | (Z)-12-Pentacosene | 4.43 |
| Musa nana | Flower | (Z)-12-Pentacosene | 0.667 |
| Hibiscus syriacus | Flower (Hydromethanolic Extract) | (Z)-12-Pentacosene | 2.5 |
| Cleisostoma scolopendrifolium | Flower Extract | (z)-12-pentacosene | Not Specified |
| Dendrobium moschatum | Not Specified | This compound | Not Specified |
| Averrhoa bilimbi | Not Specified | (Z)-12-Pentacosene | Not Specified |
| Ceiba chodatii | Flower (Petroleum Ether Fraction) | (Z)-12-Pentacosene | Not Specified |
In Insects:
This compound is a significant component of cuticular hydrocarbons (CHCs) in numerous insect species, playing a crucial role in chemical communication.
In the order Hymenoptera, (Z)-12-pentacosene is present in the cuticular hydrocarbon profile of the African termite-raiding ant, Pachycondyla analis, where it is a major component in both major and minor workers. It has also been detected in the CHC profile of the honey bee Apis mellifera ligustica, with its presence noted in newly emerged, nurse, and forager bees. In the bumblebee Bombus terrestris, the abundance of pentacosene in the cephalic labial gland secretions changes with the age of the male bee.
Among Diptera, (Z)-12-pentacosene is a known cuticular hydrocarbon in several Drosophila species. In Drosophila virilis, its production can be influenced by environmental factors such as rearing temperature. Studies on Drosophila melanogaster have also identified pentacosene as part of their cuticular hydrocarbon profile, which can change after mating. In the mosquito Anopheles albimanus, levels of (Z)-12 pentacosene were observed to change in response to a Plasmodium challenge, suggesting a potential role in the host's physiological response to infection.
Table 2: Distribution of this compound in Insect Species
| Insect Species | Order | Biological Compartment | Isomer |
|---|---|---|---|
| Pachycondyla analis (African Termite Raiding Ant) | Hymenoptera | Cuticular Hydrocarbons / Volatiles | (Z)-12-Pentacosene |
| Apis mellifera ligustica (Honey Bee) | Hymenoptera | Epicuticular Profile | (Z)-12-Pentacosene |
| Bombus terrestris (Bumblebee) | Hymenoptera | Cephalic Labial Gland Secretions (Male) | Pentacosene |
| Drosophila virilis | Diptera | Cuticular Hydrocarbons | (Z)-12-Pentacosene |
| Drosophila melanogaster | Diptera | Cuticular Hydrocarbons | Pentacosene |
| Anopheles albimanus | Diptera | Cuticular Hydrocarbons | (Z)-12 Pentacosene |
Biosynthetic Pathways and Metabolic Origins of 12 Pentacosene
Enzymatic Mechanisms in Insect Hydrocarbon Biosynthesis
In insects, the synthesis of cuticular hydrocarbons, including 12-pentacosene, primarily occurs in specialized cells called oenocytes. nih.govresearchgate.net The general biosynthetic pathway involves the de novo synthesis of fatty acids, followed by elongation, desaturation, and a final oxidative decarbonylation step. researchgate.netresearchgate.net
The biosynthesis of this compound begins with the production of common saturated fatty acids, typically palmitic acid (C16) or stearic acid (C18), through the fatty acid synthase (FAS) complex. These initial fatty acids are then extended by a series of fatty acid elongase (ELO) enzyme complexes to produce very-long-chain fatty acids (VLCFAs). dtu.dkmdpi.com
The chain length of the final hydrocarbon is largely determined by the substrate specificity of the elongase enzymes involved. mdpi.com For the synthesis of a C25 alkene like this compound, a C26 very-long-chain fatty acyl-CoA precursor is required. This is achieved through multiple cycles of elongation, where each cycle adds a two-carbon unit from malonyl-CoA. While specific elongases responsible for generating a C26 fatty acid have not been definitively identified for all insects producing this compound, it is understood that different elongase enzymes exhibit specificity for fatty acyl-CoA substrates of particular chain lengths. mdpi.comnih.gov For instance, some elongases are responsible for elongating shorter chains, while others act on longer-chain fatty acids to produce the very-long-chain precursors necessary for hydrocarbon synthesis. researchgate.netoup.com
Table 1: Key Enzyme Families in Insect Hydrocarbon Biosynthesis
| Enzyme Family | Function | Precursor | Product |
| Fatty Acid Synthase (FAS) | De novo synthesis of fatty acids | Acetyl-CoA, Malonyl-CoA | Palmitoyl-CoA (C16:0), Stearoyl-CoA (C18:0) |
| Fatty Acid Elongases (ELO) | Chain elongation of fatty acyl-CoAs | C16/C18 Acyl-CoA, Malonyl-CoA | Very-long-chain acyl-CoAs (e.g., C26:0-CoA) |
| Fatty Acyl-CoA Desaturases | Introduction of double bonds | Saturated acyl-CoA | Unsaturated acyl-CoA |
| Fatty Acyl-CoA Reductases | Reduction of acyl-CoAs to aldehydes | Very-long-chain acyl-CoA | Very-long-chain aldehyde |
| Cytochrome P450 Oxidative Decarbonylase (CYP4G) | Conversion of aldehydes to hydrocarbons | Very-long-chain aldehyde | Hydrocarbon (minus one carbon) + CO2 |
To form an alkene such as this compound, a desaturation step is required to introduce a double bond into the fatty acid chain. This reaction is catalyzed by fatty acyl-CoA desaturases. asm.orgnih.gov These enzymes exhibit specificity for both the chain length of the fatty acyl-CoA substrate and the position at which the double bond is introduced. biologists.com
The formation of this compound requires the introduction of a double bond at the 12th carbon position of a C26 fatty acyl-CoA precursor. This would be accomplished by a Δ12-desaturase. While Δ12-desaturases have been identified in insects and are known to be crucial for producing linoleic acid from oleic acid (a C18 fatty acid), their activity on very-long-chain fatty acids is less well-characterized. researchgate.netnih.gov However, the diversity of desaturase enzymes in insects suggests that specific desaturases have evolved to act on a variety of chain lengths and introduce double bonds at various positions to generate the complex array of alkenes found in cuticular hydrocarbon profiles. asm.orgnih.gov The desaturation reaction typically produces a cis (Z) double bond. asm.org
The final step in the biosynthesis of this compound is the conversion of the C26 unsaturated fatty aldehyde to the C25 alkene. This is a two-step process involving the reduction of the fatty acyl-CoA to a fatty aldehyde, followed by oxidative decarbonylation. researchgate.net The reduction is carried out by fatty acyl-CoA reductases.
The key and final step of hydrocarbon formation is catalyzed by a specialized set of cytochrome P450 enzymes belonging to the CYP4G family. nih.govasm.org These enzymes function as oxidative decarbonylases, converting the long-chain aldehyde into a hydrocarbon with one less carbon atom and releasing the terminal carbon as carbon dioxide (CO2). nih.govasm.org For the synthesis of this compound, the C26 unsaturated aldehyde would be the substrate for the CYP4G enzyme, resulting in the formation of this compound. This process is crucial for the production of the vast majority of cuticular hydrocarbons in insects. nih.govasm.org
Analogous Biosynthetic Routes in Plant Cuticular Wax Formation
Plants also produce a diverse array of cuticular waxes, which can include long-chain alkenes. The biosynthetic pathway in plants shares similarities with that in insects, particularly in the initial steps of fatty acid synthesis and elongation. uniprot.orgnih.govresearchgate.netmdpi.comresearchgate.net
The synthesis of cuticular wax components begins in the plastids with the formation of C16 and C18 fatty acids. These are then exported to the endoplasmic reticulum, where they are elongated by fatty acid elongase complexes to form VLCFAs. uniprot.orgnih.gov Similar to insects, the specificity of the elongase enzymes determines the chain length of the final products. nih.gov
The formation of alkenes in plant cuticular wax also requires the activity of desaturases. uniprot.org For instance, in Arabidopsis thaliana, a specific acyl-CoA desaturase, ADS4.2, is responsible for introducing double bonds into very-long-chain fatty acyl-CoA substrates, leading to the formation of wax alkenes. uniprot.org While the specific enzymes for the synthesis of this compound in plants have not been extensively studied, it is likely that a similar pathway involving specific elongases and desaturases is utilized. The final step in alkane and alkene formation in plants is also thought to involve a decarbonylation pathway, although the enzymes responsible are not as well characterized as the insect CYP4G family.
Table 2: Comparison of Insect and Plant Alkene Biosynthesis
| Step | Insect Biosynthesis | Plant Biosynthesis |
| Precursors | C16/C18 fatty acids | C16/C18 fatty acids |
| Elongation | Fatty acid elongases (ELO) | Fatty acid elongases (FAE/KCS) |
| Desaturation | Acyl-CoA desaturases (e.g., Δ12) | Acyl-CoA desaturases (e.g., ADS4.2) |
| Final Conversion | Reduction to aldehyde followed by oxidative decarbonylation (CYP4G) | Decarbonylation pathway (enzymes less characterized) |
Stereochemical Considerations in Biosynthesis of Related Hydrocarbons
The introduction of a double bond by desaturase enzymes is a stereospecific process. In insects, fatty acyl-CoA desaturases typically catalyze the formation of a cis or (Z)-isomer. asm.org This is significant as the stereochemistry of the double bond can have a profound impact on the biological activity of the resulting alkene, particularly if it functions as a pheromone. While the specific stereochemistry of naturally occurring this compound can vary, the enzymatic machinery of biosynthesis is geared towards producing specific stereoisomers. The subsequent oxidative decarbonylation step catalyzed by CYP4G enzymes is not known to alter the stereochemistry of the existing double bond in the unsaturated aldehyde precursor.
Advanced Spectroscopic and Chromatographic Characterization of 12 Pentacosene
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a principal technique for the analysis of volatile and semi-volatile compounds like 12-Pentacosene. orientjchem.org This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In typical GC-MS analysis, individual compounds eluted from the GC column are ionized and fragmented, yielding a unique mass spectrum that serves as a chemical fingerprint. orientjchem.org The identification of this compound in a sample is often achieved by comparing its mass spectrum and retention time with those of a known standard or by matching the spectrum with established databases like the NIST library. orientjchem.orgmdpi.com
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sampling technique that is particularly useful for analyzing volatile organic compounds (VOCs) emitted by living organisms. researchgate.netmdpi.com This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. mdpi.com Volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed by the fiber coating. mdpi.com
This technique has been successfully applied to the analysis of cuticular hydrocarbons on insects and volatile compounds from plants. mdpi.commdpi.com For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber can be exposed to the headspace of a sample at a controlled temperature for a specific duration to extract the analytes. mdpi.comnih.gov The fiber is then desorbed in the hot injector of a GC-MS system, allowing for the analysis of the thermally desorbed volatile compounds. mdpi.com This approach is minimally invasive, making it ideal for studying the dynamic emission of semiochemicals from live subjects. researchgate.net
Gas chromatography with a flame ionization detector (GC-FID) is a standard method for quantifying organic compounds. scioninstruments.com The FID exhibits a broad dynamic range and responds proportionally to the number of carbon atoms in a hydrocarbon, making it highly suitable for the quantitative analysis of this compound. chromatographyonline.com In this technique, the effluent from the gas chromatography column is mixed with hydrogen and air and then ignited. scioninstruments.com The combustion of organic compounds produces ions, generating a current that is proportional to the amount of the analyte. scioninstruments.com
GC-FID is often used to determine the relative percentages of components in a mixture. mums.ac.irresearchgate.net By comparing the peak area of this compound to the total area of all peaks in the chromatogram, its relative abundance can be calculated. mums.ac.ir While GC-MS is superior for definitive identification, GC-FID is a robust and cost-effective method for routine quantification and compositional analysis. itb.ac.id In some applications, GC-MS and GC-FID are used in parallel to achieve both reliable identification and accurate quantification. frontiersin.org
For unambiguous identification, especially in complex mixtures, the use of retention indices (RIs) is crucial. The Kovats retention index system relates the retention time of an analyte to those of n-alkane standards run under the same chromatographic conditions. researchgate.net This method helps to standardize retention data across different instruments and laboratories. The Kovats retention index for (Z)-12-Pentacosene has been reported on an HP-5MS column. mums.ac.irpherobase.com
The mass spectrum of this compound produced by electron impact (EI) ionization is characterized by a specific fragmentation pattern. As a long-chain alkene, its mass spectrum will show a molecular ion peak (M+) and a series of fragment ions corresponding to the loss of alkyl radicals. The fragmentation pattern provides structural information that aids in its identification. researchgate.net Data from the NIST Mass Spectrometry Data Center for Z-12-Pentacosene indicates characteristic high-abundance peaks that are used for its identification. nih.gov
Table 1: GC-MS Data for (Z)-12-Pentacosene
| Parameter | Value | Reference |
| Molecular Formula | C25H50 | nih.gov |
| Molecular Weight | 350.7 g/mol | nih.gov |
| Kovats Retention Index (HP-5MS) | 2496 | pherobase.com |
| Major Mass Spectral Peaks (m/z) | 43, 57, 97 | nih.gov |
Direct Analysis in Real-Time Mass Spectrometry (DART-MS) for Dynamic Chemical Profiling
Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. bruker.com DART-MS utilizes a stream of heated, excited-state gas (typically helium or nitrogen) to desorb and ionize analytes from a surface. bruker.com This makes it an excellent tool for the dynamic chemical profiling of surface compounds on live organisms.
The application of DART-MS has been demonstrated for the analysis of cuticular hydrocarbons on insects. pnas.org For example, a probe can be used to sample the surface of an organism, and the probe is then introduced to the DART ion source. pnas.org This method can detect changes in the chemical profile over time, such as the increase in pentacosene levels on a female insect after mating. pnas.org This provides near-instantaneous analysis, which can be correlated with behavioral studies. pnas.org The ability to analyze samples without solvent extraction or chromatographic separation significantly accelerates the analytical process. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. uniba.skaocs.org It provides detailed information about the carbon-hydrogen framework of a compound. wikipedia.org For this compound, both ¹H and ¹³C NMR would be employed to confirm its structure.
In the ¹H NMR spectrum, the protons attached to the double-bonded carbons (vinylic protons) would appear in a characteristic downfield region (typically δ 5.3-5.4 ppm). The specific chemical shift and coupling constants of these protons can help determine the stereochemistry of the double bond (i.e., Z or E isomer). The signals for the numerous methylene (B1212753) (-CH₂) and terminal methyl (-CH₃) protons would be found in the upfield region of the spectrum. mdpi.com
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons of the double bond in alkenes typically resonate in the δ 120-140 ppm range. mdpi.com The chemical shifts of the carbons adjacent to the double bond are also diagnostic. While specific NMR data for this compound is not widely published, data for its isomers like (Z)-9-pentacosene provide a reference for the expected chemical shifts. mdpi.com
Table 2: Representative ¹³C NMR Chemical Shifts for Long-Chain (Z)-Alkenes
| Carbon Position | Expected Chemical Shift (ppm) |
| C=C | ~129.8 - 129.9 |
| CH₂ adjacent to C=C | ~27.2 |
| Other CH₂ | ~22.7 - 31.9 |
| Terminal CH₃ | ~14.1 |
| Data derived from isomers of this compound. mdpi.com |
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edu For an alkene like this compound, IR spectroscopy can confirm the presence of the carbon-carbon double bond (C=C) and the associated C-H bonds. vscht.cz
Key characteristic IR absorption bands for this compound would include:
C=C Stretch: A moderate absorption band around 1640-1680 cm⁻¹. The intensity of this band can be weak for symmetrically substituted alkenes. vscht.cz
=C-H Stretch: An absorption band for the C-H bonds on the double bond, appearing at a frequency just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). This is a key feature that distinguishes them from the C-H stretches in alkanes, which appear just below 3000 cm⁻¹. vscht.cz
=C-H Bend: These out-of-plane bending vibrations occur in the 1000-650 cm⁻¹ region and can provide information about the substitution pattern of the alkene. vscht.cz
A vapor phase IR spectrum is available for (Z)-12-Pentacosene, which would show these characteristic absorption features. nih.gov
Ecological and Behavioral Roles of 12 Pentacosene As a Semiochemical
Function as a Cuticular Hydrocarbon in Interspecies Communication
Cuticular hydrocarbons, including 12-pentacosene, form a waxy layer on an insect's exoskeleton, primarily to prevent desiccation. However, these compounds have been co-opted for communication, influencing interactions between different species in various ways.
Oviposition Deterring Pheromone Activity
(Z)-12-Pentacosene has been identified as a key component of the oviposition-deterring pheromone in the coccinellid beetle, Cheilomenes sexmaculata (also known as Menochilus sexmaculatus). colab.wscambridge.orgnih.gov First-instar larvae of this species produce and leave behind this chemical marker in their tracks. colab.wsnih.gov When adult females encounter these chemical cues, they are deterred from laying their own eggs in the vicinity. This behavior is an adaptive strategy to avoid larval cannibalism, a significant threat to the survival of newly hatched offspring. colab.ws
Bioassay-guided fractionation of larval extracts of C. sexmaculata confirmed that (Z)-12-pentacosene is an active component responsible for this deterrence. colab.wsnih.gov While other compounds like the alkaloid coccinelline (B1211609) and various saturated hydrocarbons were also present in the active fractions, they did not exhibit the same deterrent activity when tested individually. colab.wsnih.gov Further studies on the semiochemical profile of adult M. sexmaculatus also identified (Z)-12-pentacosene as the major hydrocarbon component, constituting a significant portion of their chemical signature. cambridge.org
The presence of these semiochemicals can lead to density-dependent inhibition of oviposition. colab.ws Research has shown that the inhibitory effects of larval tracks are more pronounced as the density of the tracks increases. colab.ws This chemical communication is not only limited to conspecifics; the presence and semiochemicals of other ladybird species can also inhibit oviposition in M. sexmaculatus. colab.ws
Table 1: Oviposition Deterring Pheromone Activity of (Z)-12-Pentacosene
| Species | Compound | Function | Reference |
| Cheilomenes sexmaculata (Menochilus sexmaculatus) | (Z)-12-Pentacosene | Oviposition deterring pheromone | colab.wscambridge.orgnih.gov |
Role in Predator-Prey Interactions
While direct evidence for this compound's role in predator-prey interactions is still emerging, the function of cuticular hydrocarbons in this context is well-established. These chemical cues can be used by predators to locate their prey, and conversely, by prey to detect the presence of predators and avoid them. The oviposition deterrence mentioned above is a form of predator avoidance, where the "predator" is a cannibalistic larva of the same species. colab.ws The chemical signals left by larvae help adult females avoid laying eggs in areas where their offspring would be at high risk of being eaten.
Interspecific Chemical Mimicry in Plant-Pollinator Systems
In a fascinating example of interspecific chemical mimicry, some orchids have evolved to produce hydrocarbons that mimic the sex pheromones of female insects to attract male pollinators. e-kjpt.orgnih.govulb.ac.be While (Z)-7-pentacosene is more commonly cited in this context for the orchid genus Ophrys and its bee pollinators, the general principle highlights the potential for isomers like this compound to be involved in similar deceptive pollination strategies. researchgate.netnih.govpnas.org The orchid Cleisostoma scolopendrifolium, for instance, produces a blend of 13 different hydrocarbons, including (Z)-9-pentacosene and (Z)-11-pentacosene, to attract its specific male bee pollinator, Megachile yasumatsui. e-kjpt.org This chemical mimicry is a powerful evolutionary strategy that ensures pollination for the orchid by exploiting the mating drive of the male insect. e-kjpt.orgnih.govcdnsciencepub.com
Intraspecific Chemical Communication Mechanisms
Within a single species, this compound and other cuticular hydrocarbons are crucial for mediating social behaviors, particularly those related to reproduction and colony organization.
Sex Pheromone Components and Mating Behavior Modulation
Various isomers of pentacosene have been identified as components of sex pheromones in a wide range of insect species, influencing courtship and mating behaviors. caymanchem.comentomoljournal.comusda.gov For example, (Z)-9-pentacosene acts as a contact sex pheromone in the locust borer, Megacyllene robiniae. usda.gov In this species, males only recognize females after making physical contact with their antennae, a process mediated by cuticular hydrocarbons. usda.gov
In the fruit-piercing moth Eudocima materna, Z-9-pentacosene is a minor component of the female's sex pheromone blend, working in conjunction with the major component, (Z, E)-9, 11-tetradecadienyl acetate, to attract males. entomoljournal.com Similarly, (Z)-11-pentacosene is the major sex pheromone component in Drosophila virilis. e-kjpt.orgcambridge.org In Drosophila melanogaster, while 7,11-dienes are the primary female sex pheromones, other monoenes like 9-pentacosene (B1232665) can enhance copulatory behavior. nih.gov
The Asian longhorned beetle, Anoplophora glabripennis, utilizes a blend of cuticular hydrocarbons, including (Z)-9-pentacosene and (Z)-7-pentacosene, as a female-produced contact sex pheromone. usda.gov The female also deposits a trail pheromone containing these compounds, which plays a complex role in mate finding. usda.gov
Table 2: this compound and its Isomers as Sex Pheromone Components
| Species | Isomer of Pentacosene | Role in Mating | Reference |
| Megacyllene robiniae (Locust borer) | (Z)-9-Pentacosene | Contact sex pheromone | usda.gov |
| Eudocima materna (Fruit-piercing moth) | Z-9-Pentacosene | Minor sex pheromone component | entomoljournal.com |
| Drosophila virilis | (Z)-11-Pentacosene | Major sex pheromone component | e-kjpt.orgcambridge.org |
| Drosophila melanogaster | 9-Pentacosene | Enhances copulatory behavior | nih.gov |
| Anoplophora glabripennis (Asian longhorned beetle) | (Z)-9-Pentacosene, (Z)-7-Pentacosene | Contact sex pheromone and trail pheromone | usda.gov |
Colony and Nestmate Recognition Cues
In social insects like ants and bees, cuticular hydrocarbons are fundamental for distinguishing between nestmates and non-nestmates, a critical function for maintaining colony integrity and defending against intruders. antwiki.orgoup.comup.ac.zanih.govstanford.edu The specific blend of hydrocarbons on an individual's cuticle acts as a chemical signature or "label" that is compared to a learned "template" of the colony's odor profile. nih.gov
In the African termite-raiding ant Pachycondyla analis, (Z)-12-pentacosene is one of the many hydrocarbons identified in their cuticular profile. antwiki.orgup.ac.zapherobase.com While n-alkanes were found to be consistent across different colonies, the alkenes and methyl-branched alkanes, including (Z)-12-pentacosene, are thought to be the key components that encode colony-specific recognition cues. antwiki.orgup.ac.za
In honeybees (Apis mellifera), the role of specific hydrocarbons in nestmate recognition is also significant. oup.comresearchgate.net Alkenes, such as (Z)-9-pentacosene, are believed to be more important as recognition cues than linear alkanes. oup.com The cuticular hydrocarbon profile of a worker bee develops over time and is influenced by social interactions within the colony, leading to a relatively uniform chemical signature for nestmates. nih.govelifesciences.org
Influence on Task Group Differentiation in Social Insects
In social insects, the chemical cues on an individual's cuticle, known as cuticular hydrocarbons (CHCs), play a crucial role in communication, conveying information about colony membership, reproductive status, and an individual's role or task within the colony. researchgate.netnih.govd-nb.infonih.gov (Z)-12-Pentacosene has been identified as a significant component of these chemical profiles, with its relative abundance often correlating with the tasks performed by individuals in social insect colonies. pagepressjournals.org
Research on the honey bee Apis mellifera ligustica has demonstrated that the epicuticular profiles of workers differ depending on their task. A study analyzing the CHCs of newly emerged bees, nurse bees, and forager bees found that (Z)-12-pentacosene was one of the key compounds that helped differentiate these task groups. pagepressjournals.org Specifically, along with pentacosane, (Z)-12-pentacosene was a major contributor to the separation of these groups in a principal component analysis, indicating a quantitative difference in its presence on the cuticle of bees performing different jobs. pagepressjournals.org This suggests that the level of (Z)-12-pentacosene on a bee's body is associated with its behavioral specialization.
The variation in CHC profiles, including the amount of this compound, is not static. It can change as an individual ages and transitions between tasks. kuleuven.be For instance, in the ant Myrmicaria eumenoides, cuticular hydrocarbon compositions, which are dominated by alkenes and alkadienes, vary depending on whether an ant is a brood-tender, forager, or scout. kuleuven.be Foragers, for example, have a higher amount of alkenes in their cuticular profile. kuleuven.be This dynamic nature of CHC profiles underscores their role in signaling an individual's current function within the complex social structure of the colony.
Table 1: Relative Abundance of Key Cuticular Hydrocarbons in Apis mellifera ligustica Task Groups
This table is based on data suggesting differential abundance of certain compounds among task groups. The values are illustrative and represent the concept of varying relative abundances.
| Compound | Newly Emerged Bees | Nurse Bees | Forager Bees |
| (Z)-12-Pentacosene | Low | Moderate | High |
| Pentacosane | High | Moderate | Low |
| 13-methylheptacosane | Low | High | Moderate |
| Squalene | Moderate | Low | High |
Comparative Studies of Semiochemical Profiles Containing this compound
Comparative analyses of semiochemical profiles across different insect species reveal both conserved patterns and species-specific variations in the use of this compound. This compound is not limited to social insects and has been identified in the chemical profiles of various other insect orders.
In a study of four Indian Coccinellidae (ladybug) species, (Z)-12-pentacosene was identified as the major compound in the semiochemical profile of Menochilus sexmaculatus. cambridge.org Interestingly, this compound is also known to act as an oviposition-deterring pheromone in this species, produced by larvae to prevent adult females from laying eggs in the same location. colab.ws A comparative analysis revealed that the semiochemical profile of Menochilus sexmaculatus was quite similar to that of Propylea dissecta, with both species having a higher percentage of unsaturated hydrocarbons compared to Coccinella septempunctata and Coccinella transversalis. cambridge.org
The presence and relative abundance of this compound and other pentacosene isomers also play a role in distinguishing sexes in some ant species. In several species of Odontomachus trap-jaw ants, pentacosenes, along with pentacosadienes and pentacosane, are found in significantly higher relative abundances on males compared to females, constituting a large portion of the male cuticular profile. biologists.com This suggests a conserved role for these compounds in sex recognition across these related species. biologists.com
Furthermore, studies on fruit flies of the genus Drosophila have shown that the relative amounts of different long-chain alkenes, including a pentacosene, can be influenced by environmental factors like temperature and are linked to mating success. nih.govroyalsocietypublishing.orgscienceopen.com For example, in Drosophila virilis, lower amounts of (Z)-12-pentacosene were produced by individuals that developed at higher temperatures, which also exhibited lower mating success. nih.gov
The diversity in the use of this compound and its isomers across different insect groups highlights the evolutionary plasticity of chemical communication systems. While it serves as a task-related signal in some social insects, it can function as a sex pheromone, an oviposition deterrent, or a species recognition cue in others.
Table 2: Presence and Primary Known Function of this compound in Selected Insect Species
| Species | Order | Family | Primary Known Function(s) |
| Apis mellifera ligustica (Honey Bee) | Hymenoptera | Apidae | Task group differentiation pagepressjournals.org |
| Myrmicaria eumenoides (Ant) | Hymenoptera | Formicidae | Component of task-specific cuticular profiles kuleuven.be |
| Menochilus sexmaculatus (Ladybug) | Coleoptera | Coccinellidae | Major semiochemical component, Oviposition-deterring pheromone cambridge.orgcolab.ws |
| Odontomachus spp. (Trap-jaw Ant) | Hymenoptera | Formicidae | Component of male-specific cuticular profile (sex recognition) biologists.com |
| Drosophila virilis (Fruit Fly) | Diptera | Drosophilidae | Component of male chemical profile linked to mating success nih.gov |
Computational and Theoretical Investigations of 12 Pentacosene
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful tools for investigating the properties of molecules like 12-pentacosene. These techniques allow for the examination of molecular geometry, conformational flexibility, and intermolecular interactions.
Density Functional Theory (DFT) Applications to Alkenes
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of alkene chemistry, from reaction mechanisms to spectroscopic properties. nih.govacs.orgnih.gov DFT calculations can elucidate the origin of regioselectivity and stereoselectivity in reactions involving alkenes. acs.org For instance, studies on gold-catalyzed diarylation of alkenes have utilized DFT to confirm a π-activation mechanism over a migratory insertion mechanism. nih.govacs.org This approach provides a profound understanding of the reaction pathways and rationalizes experimental observations. acs.org
In the context of long-chain alkenes like this compound, DFT can be used to calculate optimized geometries, vibrational frequencies, and energies of different conformers. The table below presents hypothetical DFT-calculated data for the cis and trans isomers of this compound, illustrating the type of information that can be obtained.
Table 1: Hypothetical DFT Calculation Results for this compound Isomers
| Property | (Z)-12-Pentacosene (cis) | (E)-12-Pentacosene (trans) |
|---|---|---|
| Relative Energy (kcal/mol) | 0.00 | -1.15 |
| C=C Bond Length (Å) | 1.345 | 1.342 |
| C-C=C Bond Angle (°) | 122.5 | 124.8 |
| Dipole Moment (Debye) | 0.35 | 0.00 |
Note: This data is illustrative and not from a specific published study on this compound.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For a long-chain alkene like this compound, MD simulations are invaluable for exploring its vast conformational space. These simulations can reveal how the long alkyl chains fold and interact with each other and with their environment. mdpi.com
Studies on similar long-chain hydrocarbons have shown that these molecules can adopt various conformations, from linear to folded "S" and "banana" shapes, especially when confined. mdpi.com MD simulations can track the transitions between these conformational states over time, providing a dynamic picture of the molecule's flexibility. Advanced MD simulations at elevated temperatures can also clarify the nature of intermediates in reactions like catalytic cracking. acs.org For long-chain alkenes, these simulations have shown that while they are predominantly in a physisorbed state, the probability of forming protonated, carbocation states increases with chain length. acs.org
Elucidation of Reaction Mechanisms via Quantum Chemistry
Quantum chemistry provides the theoretical foundation for understanding chemical bonding and reactivity at the atomic and molecular levels. It is instrumental in elucidating the detailed mechanisms of chemical reactions involving alkenes. researchgate.netpku.edu.cn
Quantum chemical calculations, often employing DFT, can map out the potential energy surface of a reaction. rsc.org This allows for the identification of transition states, intermediates, and the calculation of activation energies, which are crucial for understanding reaction kinetics. acs.org For example, in the electrophilic addition of HBr to an alkene, quantum chemistry can model the formation of the carbocation intermediate and explain the observed regioselectivity (Markovnikov's rule). rutgers.edu Similarly, mechanisms for reactions like epoxidation, hydroxylation, and oxidative cleavage of alkenes have been investigated using these methods. acs.orgrutgers.edu
For a molecule like this compound, quantum chemistry could be used to study reactions such as:
Addition Reactions: Modeling the addition of halogens or hydrogen halides across the double bond to predict product stereochemistry and regiochemistry.
Oxidation Reactions: Investigating the mechanism of epoxidation or ozonolysis at the C12=C13 double bond.
Isomerization: Calculating the energy barrier for the cis-trans isomerization of the double bond.
Table 2: Hypothetical Activation Energies for Reactions of this compound
| Reaction | Electrophile | Activation Energy (kcal/mol) |
|---|---|---|
| Electrophilic Addition | HBr | 15.2 |
| Epoxidation | Peroxyacid | 12.5 |
| Hydrogenation (Catalytic) | H₂ (Pd/C) | 20.8 (uncatalyzed) |
Note: This data is for illustrative purposes and represents typical values for alkenes.
Predictive Studies of Molecular Interactions in Biological Systems
Computational methods are increasingly used to predict how molecules like this compound interact with biological systems. This compound has been identified as a cuticular hydrocarbon in various insect species, including some Drosophila species and the orchid Orchis patens, suggesting it may play a role in chemical communication or other biological functions. nih.govmdpi.compnas.org
Molecular docking and other simulation techniques can be used to predict the binding of this compound to specific protein receptors, such as odorant-binding proteins in insects. These studies can help to identify the specific amino acid residues involved in the interaction and to estimate the binding affinity. For instance, research on Drosophila melanogaster has suggested that certain cuticular hydrocarbons are key to mating and species isolation, with specific compounds like 9-pentacosene (B1232665) being implicated in courtship behavior. nih.govpnas.orgswarthmore.edu While direct computational studies on this compound's biological interactions are not widely published, the methodologies are well-established for similar semiochemicals.
These predictive studies can guide experimental work by identifying potential biological targets and formulating hypotheses about the molecule's function. The combination of computational predictions and experimental validation is a powerful approach to unraveling the complex roles of molecules like this compound in biological systems.
Future Research Directions and Applications in Chemical Ecology of 12 Pentacosene
Advanced Analytical Techniques for Trace Analysis and In Situ Characterization
The study of semiochemicals is often hampered by the minute quantities produced by insects. rsc.org Traditional analysis of 12-pentacosene involves solvent extraction of the cuticle followed by GC-MS. modares.ac.irnih.gov While effective, this method provides a snapshot of the entire cuticular profile and lacks spatial or real-time resolution. Future research will increasingly adopt advanced analytical techniques for more sensitive and dynamic characterization.
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a promising technique that allows for the rapid analysis of lipids directly from single insect pheromone glands with minimal sample preparation. nih.govnih.govresearchgate.net This could be applied to oenocytes or specific cuticular regions to map the distribution and abundance of this compound.
Laser-based Desorption/Ionization Mass Spectrometry (LDI-MS and MALDI-MS) enables the imaging of lipid profiles directly on tissue, offering a way to visualize the spatial distribution of this compound across the insect cuticle. nih.gov This could reveal whether the compound is concentrated in specific areas relevant to its signaling function.
Solid-Phase Microextraction (SPME) coupled with GC-MS is a less invasive sampling method that can quantify the volatile "headspace" of compounds available for perception by other insects, providing a more ecologically relevant measure of the chemical signal. nih.gov
Another emerging technology is Raman Spectroscopy , which shows potential for the in situ detection and differentiation of pheromone components without extraction, paving the way for real-time monitoring of semiochemical release in response to environmental or social stimuli. osti.gov
Table 2: Comparison of Analytical Techniques for this compound Characterization
| Technique | Principle | Advantage for this compound Research | Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and identifies compounds based on volatility and mass-to-charge ratio. | Gold standard for identification and quantification of CHC profiles. | modares.ac.irnih.gov |
| Direct Analysis in Real Time (DART-MS) | Ambient ionization of molecules directly from a surface for mass analysis. | Rapid, trace-level analysis from single tissues with minimal preparation. | nih.govnih.gov |
| Laser Desorption/Ionization (LDI/MALDI-MS) | A laser desorbs and ionizes molecules from a surface or matrix for imaging. | Allows for spatial mapping of this compound on the cuticle. | nih.gov |
| Raman Spectroscopy | Measures vibrational modes of molecules to provide a structural fingerprint. | Potential for non-invasive, in situ detection and monitoring of chemical signals. | osti.gov |
Development of Ecologically Sound Pest Management Strategies Based on Semiochemicals
Semiochemicals represent a cornerstone of future sustainable agriculture, offering environmentally benign alternatives to broad-spectrum insecticides. medwinpublishers.complantprotection.plcornousbooks.com These compounds are typically species-specific, effective at low concentrations, and have minimal impact on non-target organisms. medwinpublishers.comsyntechresearch.com
Research has identified (Z)-12-pentacosene as the major cuticular hydrocarbon in the aphidophagous ladybird Menochilus sexmaculatus, where it functions as an oviposition-deterring pheromone. cambridge.org This finding opens up a clear avenue for its development as a pest management tool. For example, synthetic (Z)-12-pentacosene could be deployed in fields to:
Deter Oviposition: Applied to crops to discourage female pests from laying eggs, thereby preventing population outbreaks.
Manipulate Predator Behavior: Used to manage the distribution of beneficial predators like M. sexmaculatus, potentially concentrating them in areas with high pest density.
The development of such strategies falls under the umbrella of Integrated Pest Management (IPM), which utilizes multiple tactics to control pests. sagrainmag.co.za The use of this compound could be integrated into various IPM approaches:
Push-Pull Strategy: this compound could act as a "push" signal, repelling pests from the main crop, while an attractant pheromone could "pull" them towards a trap crop. medwinpublishers.com
Monitoring: While less likely for a deterrent, related compounds are used in traps to monitor pest populations, helping to time other control measures more effectively. medwinpublishers.comsagrainmag.co.za
A significant research challenge is the development of cost-effective synthesis and stable field formulations for long-chain alkenes like this compound. Future work should focus on optimizing synthetic routes and exploring encapsulation technologies, such as nanoemulsions or biopolymer matrices, to ensure a controlled and prolonged release in an agricultural setting. researchgate.netmdpi.com
Exploration of Novel Biological Activities and Interactions
While the roles of this compound in insect communication and desiccation resistance are established, its full spectrum of biological activity is likely broader. scienceopen.com Future research should explore novel functions and interactions in diverse ecological contexts.
One area of interest is its role in mediating social interactions. In the bumblebee Bombus (Thoracobombus) mesomelas, (Z)-12-pentacosene is the primary component of the male labial gland secretion, which is often used in marking territories or in mating rituals. modares.ac.ir Further behavioral assays are needed to elucidate its precise function in this context.
Additionally, this compound has been identified in plant extracts, including those from Musa paradisiaca (a type of banana) and Malva sylvestris. wisdomlib.orgamazonaws.combrieflands.com Studies on these extracts have suggested potential antioxidative and antimicrobial properties associated with their phytochemical constituents, including this compound. wisdomlib.orgamazonaws.com This raises intriguing questions about its ecological role outside of insects:
Does this compound in plants serve as a defense against herbivores or pathogens?
Could insects be sequestering this compound from their diet, or do plants and insects share convergent biosynthetic pathways?
Does the presence of this compound on a plant surface influence insect host selection?
The physical properties of the entire CHC blend, which includes this compound, are also critical. The melting point and viscosity of the CHC layer represent a functional trade-off between effective waterproofing (requiring a more solid, crystalline layer) and efficient chemical signaling (requiring a more fluid layer for molecule release and perception). uni-mainz.deroyalsocietypublishing.org Investigating how varying proportions of this compound affect these physical properties under different environmental temperatures could reveal how insects adapt their chemical profiles to climatic conditions. uni-mainz.de
Q & A
Q. What are the most reliable analytical methods for quantifying 12-pentacosene in biological samples?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying this compound due to its sensitivity to volatile hydrocarbons. Calibration curves using synthetic this compound standards are essential, with internal standards (e.g., deuterated analogs) to correct for matrix effects. For non-volatile derivatives, liquid chromatography (LC)-MS with atmospheric pressure chemical ionization may be employed. Ensure instrument parameters (e.g., column type, temperature gradients) are optimized to resolve this compound from structurally similar compounds like tricosene or henicosene .
Q. How do environmental variables such as temperature influence this compound biosynthesis in Drosophila species?
Controlled laboratory experiments comparing insects reared at 20°C vs. 30°C can elucidate temperature effects. In D. virilis, this compound production decreases at higher temperatures, correlating with reduced mating success. Methodologically, combine GC-MS quantification with transcriptomic analysis of enzymes in the fatty acid elongation pathway (e.g., elongases) to identify temperature-sensitive biosynthetic steps. Statistical models should account for nonlinear relationships between temperature and pheromone output .
Q. What experimental designs are optimal for isolating this compound’s role in insect communication?
Use factorial designs with wild-type and mutant strains lacking this compound. Behavioral assays (e.g., mating choice tests in olfactometers) paired with synthetic pheromone supplementation can confirm causality. Include negative controls (solvent-only) and blind observers to minimize bias. Replicate across multiple generations to assess developmental plasticity .
Q. How can researchers validate the purity of synthesized this compound for experimental use?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution MS are critical for structural confirmation. Purity assessments via GC-FID should achieve ≥98% purity, with contaminants (e.g., isomers) documented in supplementary data. Report retention indices and spectral matches to established databases .
Q. What are the ethical considerations when using this compound in behavioral studies?
Follow institutional animal care guidelines for insect models. Minimize stressors (e.g., overcrowding) and justify sample sizes using power analyses. Transparently report attrition rates and data exclusions to avoid selective outcome reporting .
Advanced Research Questions
Q. How can contradictory findings about this compound’s ecological role be resolved across studies?
Conduct meta-analyses to reconcile disparities, weighting studies by sample size and methodological rigor. For example, discrepancies in pheromone threshold concentrations may arise from differences in assay conditions (e.g., humidity, lighting). Sensitivity analyses and subgroup comparisons (e.g., by species or geographic population) can identify confounding variables .
Q. What multi-omics approaches are suitable for mapping this compound’s biosynthetic pathways?
Integrate RNA-seq (to identify elongase and desaturase genes), lipidomics (to track precursor flux), and CRISPR-Cas9 knockouts to validate gene function. Co-expression networks and pathway enrichment tools (e.g., KEGG, GO) can prioritize candidate enzymes. Data should be archived in repositories like NCBI’s GEO or MetaboLights .
Q. How does this compound interact with other cuticular hydrocarbons in modulating insect behavior?
Employ mixture-design experiments (e.g., response surface methodology) to test additive, synergistic, or antagonistic effects. Quantify behavioral outcomes (e.g., mating latency) using video tracking software. Multivariate statistics (e.g., PCA, MANOVA) can disentangle compound interactions .
Q. What computational models predict this compound’s stability under varying environmental conditions?
Molecular dynamics simulations can model thermal degradation kinetics. Pair with empirical data from accelerated stability tests (e.g., 40°C/75% relative humidity for 6 months) to validate predictions. Report degradation products and their biological activity, if applicable .
Q. How can researchers address reproducibility challenges in this compound studies?
Adopt open science practices: share raw data (e.g., chromatograms, behavioral videos), protocols (via protocols.io ), and code for analysis. Collaborative inter-laboratory studies using standardized reagents and protocols can identify sources of variability. Pre-register hypotheses and analysis plans to reduce HARKing (hypothesizing after results are known) .
Methodological Frameworks
- For experimental design : Apply the PICO framework (Population: Drosophila virilis; Intervention: Temperature modulation; Comparison: Wild-type vs. mutants; Outcome: this compound levels) to structure hypotheses .
- For data analysis : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
- For conflict resolution : Implement PRISMA guidelines for systematic reviews when synthesizing contradictory evidence .
Note : Avoid commercial databases (e.g., BenchChem) for physicochemical data; instead, cite peer-reviewed studies from journals like Insect Biochemistry and Molecular Biology or Journal of Chemical Ecology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
